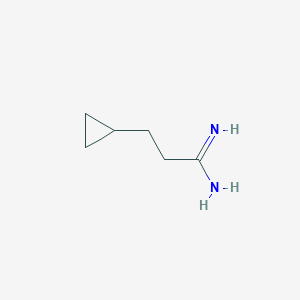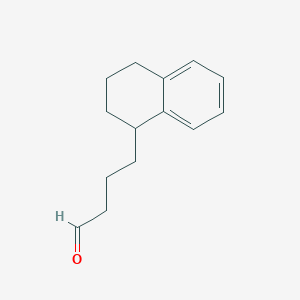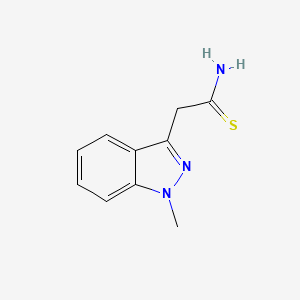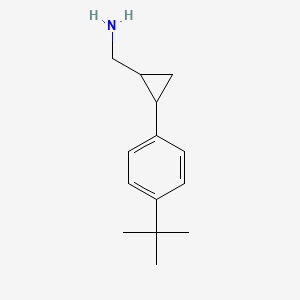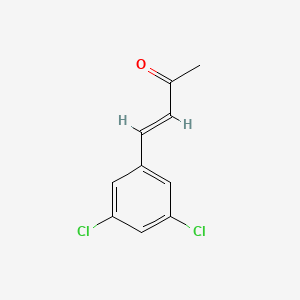
Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluoro and methyl substituent on the phenyl ring, along with a hydroxyacetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate can be achieved through several methods. One common approach involves the esterification of 3-fluoro-4-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-(3-fluoro-4-methylphenyl)-2-hydroxyethanol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.
Reduction: 2-(3-fluoro-4-methylphenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The hydroxyacetate group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
- Methyl 2-(3-chloro-4-methylphenyl)-2-hydroxyacetate
- Methyl 2-(3-bromo-4-methylphenyl)-2-hydroxyacetate
- Methyl 2-(3-fluoro-4-ethylphenyl)-2-hydroxyacetate
Comparison: Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluoro compound may exhibit different pharmacokinetic properties and binding affinities. The ethyl-substituted analog may have altered steric and electronic effects, leading to variations in its reactivity and applications.
Propriétés
Formule moléculaire |
C10H11FO3 |
|---|---|
Poids moléculaire |
198.19 g/mol |
Nom IUPAC |
methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11FO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5,9,12H,1-2H3 |
Clé InChI |
ZZVBBPQCEFEVNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C(=O)OC)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


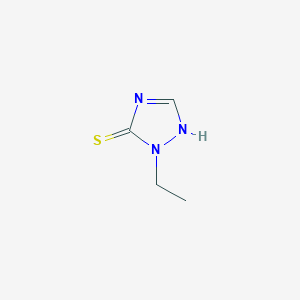
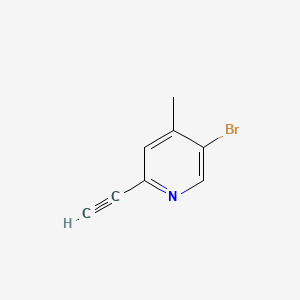



![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)

